molecular formula C12H10N4 B13120711 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile

Cat. No.: B13120711
M. Wt: 210.23 g/mol
InChI Key: OYEJPCMSPHIQAV-UHFFFAOYSA-N
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Description

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile is a heterocyclic compound that features a pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-bromopyridine with 4-cyanopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide (DMF) for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in fibrosis, thereby reducing the production of fibrotic tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile is unique due to its specific arrangement of pyridine rings and the presence of both amino and nitrile functional groups

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2-amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C12H10N4/c13-4-1-10-7-11(8-16-12(10)14)9-2-5-15-6-3-9/h2-3,5-8H,1H2,(H2,14,16)

InChI Key

OYEJPCMSPHIQAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)N)CC#N

Origin of Product

United States

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